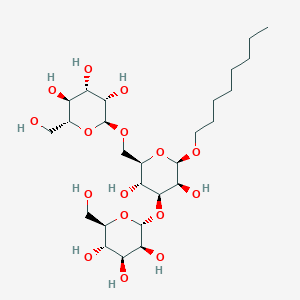
Bis(ethylthio)methane
概要
説明
Bis(ethylthio)methane, also known as Bis(2-ethylthio)methane, is an organic compound with the chemical formula C6H14S2. It is characterized by the presence of two ethylthio groups attached to a central methane molecule. This compound is typically found as a colorless liquid or white solid and is soluble in organic solvents such as alcohol and ether, but insoluble in water .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(ethylthio)methane generally involves the reaction of ethyl mercaptan (ethylthiol) with methyl halide (such as methyl bromide or methyl chloride) to produce ethyl halide. This is followed by an S-2 ion exchange reaction between ethanethiol and ethyl halide to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of diisobutylaluminium hydride in hexane at 35-40°C has been reported to achieve a yield of 91% .
化学反応の分析
Types of Reactions: Bis(ethylthio)methane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide, meta-chloroperbenzoic acid, and potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce this compound to simpler thiol compounds.
Substitution: Halogenation reactions can be performed using halogenating agents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various halogenated derivatives depending on the specific reagents and conditions used .
科学的研究の応用
Bis(ethylthio)methane has a wide range of applications in scientific research:
作用機序
The mechanism by which Bis(ethylthio)methane exerts its effects involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the sulfur atoms in the ethylthio groups act as nucleophiles, facilitating the formation of sulfoxides and sulfones. The compound’s reactivity is influenced by the electronic and steric properties of the ethylthio groups, which can affect the overall reaction kinetics and product distribution .
類似化合物との比較
1,2-Bis(methylthio)ethane (C4H10S2): This compound has a similar structure but with methylthio groups instead of ethylthio groups.
1,3-Bis(methylthio)propane (C5H12S2): Another related compound with a different carbon backbone.
meso-4,6-Dimethyl-1,3-dithiane (C6H12S2): A dithiane derivative with distinct conformational properties.
Uniqueness: Bis(ethylthio)methane is unique due to its specific ethylthio groups, which confer distinct reactivity and solubility properties compared to its methylthio analogs. This uniqueness makes it particularly valuable in applications requiring specific sulfur functionalities and reactivity profiles .
特性
IUPAC Name |
ethylsulfanylmethylsulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S2/c1-3-6-5-7-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQVVQDWHKZIHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196001 | |
| Record name | Bis(ethylthio)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4396-19-4 | |
| Record name | 1,1′-[Methylenebis(thio)]bis[ethane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4396-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(ethylthio)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004396194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(ethylthio)methane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(ethylthio)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(ethylthio)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characterization of Bis(ethylthio)methane and its derivative, racemic-bis(ethylsulfinyl)methane?
A1: this compound can be oxidized to form bis(ethylsulfinyl)methane, which exists as a mixture of meso and d,1 diastereomers []. Focusing on the racemic-bis(ethylsulfinyl)methane (rac-besm) diastereomer, researchers have employed several techniques for characterization:
- Elemental Analysis (CHS): This confirms the elemental composition of the compound. []
- High Resolution Mass Spectrometry: This technique provides the precise molecular weight of rac-besm. []
- Spectroscopic Data:
Q2: Can you describe the synthesis and utilization of rac-besm in the context of rare earth elements?
A2: Researchers synthesized a series of compounds with the general formula RE(pic)32rac-besm, where RE represents various rare earth elements (La, Ce, Nd, Eu, Gd, Er, Tm, Yb, Lu, and Y) and pic stands for picrate. [] The synthesis and characterization of these compounds involved:
- Synthesis: Rac-besm was reacted with rare earth picrates to form the desired complexes. []
- Characterization: Several techniques were used to confirm the composition and structure of the synthesized complexes:
- Elemental Analysis (CHNS): Provided the elemental composition of the complexes. []
- Rare Earth Complexometric Titration: EDTA titration was employed to determine the concentration of rare earth ions in the complexes. []
- Conductance Measurements: These measurements provided insights into the electrolytic nature of the complexes. []
- X-ray Powder Diffraction: This technique helped analyze the crystalline structure of the synthesized materials. []
- Spectroscopic Analyses:
Q3: Are there any documented applications of this compound in organic synthesis?
A3: While the provided research doesn't directly focus on this compound's application in organic synthesis, one study mentions its use as a starting material. [] The paper investigates the "Homolytic Addition of this compound to 1-Hexene." [] While the abstract lacks details, the title suggests the exploration of this compound's reactivity in a radical-based addition reaction with an alkene. This hints at the compound's potential utility in organic synthesis, particularly in constructing molecules with specific functional groups. Further research is needed to explore and confirm these potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B14512.png)






![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)

